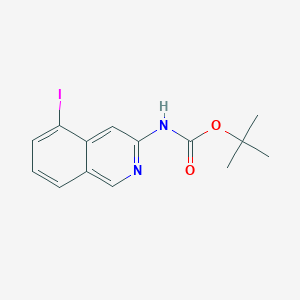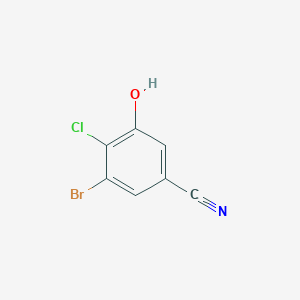![molecular formula C8H15NOSi B13664263 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile is a chemical compound with the molecular formula C8H15NOSi and a molecular weight of 169.3 g/mol . This compound is characterized by the presence of a cyclobutane ring, a nitrile group, and a trimethylsilyl group attached to an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclobutanecarbonitrile+Trimethylsilyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions . The cyclobutane ring provides a rigid framework that influences the compound’s overall reactivity and selectivity.
Comparaison Avec Des Composés Similaires
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the trimethylsilyl group, making it less stable and reactive.
1-[(Trimethylsilyl)oxy]cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, resulting in different reactivity and selectivity.
1-[(Trimethylsilyl)oxy]cyclohexanecarbonitrile: Contains a cyclohexane ring, which further alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a trimethylsilyl group, which imparts specific reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C8H15NOSi |
|---|---|
Poids moléculaire |
169.30 g/mol |
Nom IUPAC |
1-trimethylsilyloxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3 |
Clé InChI |
AEFNXNUFVVAOQA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(CCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



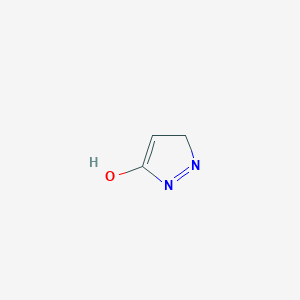
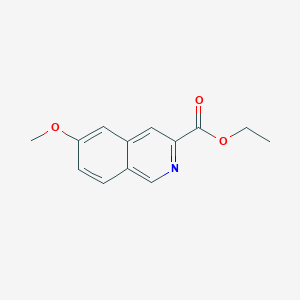

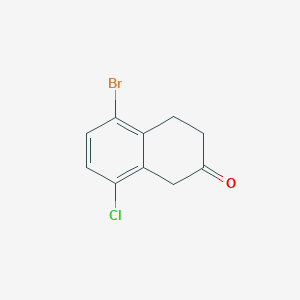
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)

![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)

![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)

